molecular formula C12H16FN3O B4423196 2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B4423196
M. Wt: 237.27 g/mol
InChI Key: MRHYVVXRQHQQPM-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, also known as FPA, is a chemical compound that has gained significant attention in the field of scientific research. FPA is a piperazine derivative that has been synthesized for its potential use in various applications, including medicinal chemistry, neuroscience, and biochemistry. In

Scientific Research Applications

2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of focus has been its use in medicinal chemistry. This compound has been shown to have potential as a treatment for various disorders, including anxiety, depression, and schizophrenia. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin and dopamine. This compound has been shown to bind to the 5-HT1A receptor and the D2 receptor, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which are both involved in the regulation of mood and behavior. Additionally, this compound has been shown to have anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for the 5-HT1A receptor and the D2 receptor, making it an ideal tool for studying these receptors. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high doses, making it important to use caution when handling and administering the compound.

Future Directions

There are many potential future directions for the study of 2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. One area of focus is the development of new drugs based on the structure of this compound. Additionally, this compound could be used as a tool for studying the role of the 5-HT1A receptor and the D2 receptor in various diseases and disorders. Finally, this compound could be used to develop new imaging agents for the diagnosis and treatment of various diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in medicinal chemistry, neuroscience, and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-10-3-1-2-4-11(10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHYVVXRQHQQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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